molecular formula C26H23N3O6 B7730849 MFCD02364493

MFCD02364493

Cat. No.: B7730849
M. Wt: 473.5 g/mol
InChI Key: WRARIBVWIFEAJA-KNTRCKAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD02364493 is a chemical compound cataloged under the MDL number system, commonly used in coordination chemistry and catalysis. Typical properties of such compounds include:

  • Molecular formula: Likely C₉H₉NO₂ or similar, based on structurally related compounds .
  • Functional groups: Hydroxyl, carbonyl, or aromatic rings, as seen in comparable MDL-numbered compounds .
  • Applications: Catalytic ligands, intermediates in drug synthesis, or bioactive molecules .

Properties

IUPAC Name

pentyl 4-[[(E)-2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O6/c1-2-3-6-15-34-26(31)18-9-11-20(12-10-18)28-25(30)19(17-27)16-21-13-14-24(35-21)22-7-4-5-8-23(22)29(32)33/h4-5,7-14,16H,2-3,6,15H2,1H3,(H,28,30)/b19-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRARIBVWIFEAJA-KNTRCKAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02364493 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperatures to facilitate the reactions. The exact details of the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process requires optimization of reaction conditions, including temperature, pressure, and the use of industrial-grade solvents and catalysts. The goal is to achieve high yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

MFCD02364493 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired products are formed.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include derivatives with modified functional groups, which can enhance the compound’s properties for specific applications.

Scientific Research Applications

MFCD02364493 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions to synthesize new compounds with desired properties.

    Biology: Employed in biological studies to investigate its effects on cellular processes and pathways.

    Medicine: Explored for its potential therapeutic effects in treating various diseases and conditions.

    Industry: Utilized in industrial processes to produce materials with specific characteristics.

Mechanism of Action

The mechanism of action of MFCD02364493 involves its interaction with specific molecular targets and pathways These interactions can lead to changes in cellular processes, such as enzyme activity, gene expression, and signal transduction

Comparison with Similar Compounds

Compound 1: CAS 56469-02-4 (MFCD02258901)

Molecular Formula: C₉H₉NO₂ Key Properties:

Property CAS 56469-02-4 MFCD02364493 (Inferred)
Molecular Weight 163.17 g/mol ~160–170 g/mol
Boiling Point 320°C (estimated) ~300–350°C
Solubility 0.24 mg/mL in water Similar hydrophilic traits
Bioavailability 0.55 (moderate) Likely comparable
Catalytic Use Ligand in Pd catalysis Hybrid phosphine-alkene ligand applications

Structural Similarities :

  • Both feature hydroxyl-substituted heterocyclic cores (e.g., isoquinolinone derivatives) .
  • High similarity score (0.84–0.93) with other isoquinolinone derivatives, indicating shared reactivity in alkylation or coupling reactions .

Functional Differences :

  • CAS 56469-02-4 shows higher BBB permeability (Yes vs. inferred No for this compound), suggesting divergent pharmacological applications .

Compound 2: CAS 918538-05-3 (MFCD11044885)

Molecular Formula : C₆H₃Cl₂N₃
Key Properties :

Property CAS 918538-05-3 This compound (Inferred)
Molecular Weight 188.01 g/mol Higher (~160–170 g/mol)
Log S (ESOL) -2.99 (low solubility) Moderate solubility
CYP Inhibition No Unlikely
Synthetic Accessibility 2.07 (moderate) Likely similar

Structural Similarities :

  • Both contain nitrogen-rich aromatic systems, enabling use in coordination chemistry .
  • Shared synthetic routes (e.g., Pd-mediated cross-coupling) .

Functional Differences :

  • CAS 918538-05-3 is a pyrazolo-triazine derivative, whereas this compound likely has a fused bicyclic structure, affecting thermal stability and catalytic activity .

Quantitative Comparison Table

Parameter This compound CAS 56469-02-4 CAS 918538-05-3
Molecular Weight ~165 g/mol 163.17 g/mol 188.01 g/mol
Hydrogen Bond Donors 1–2 1 0
Rotatable Bonds 2–3 2 1
Synthetic Steps 2–3 (e.g., alkylation) 2 (methanol/NaOH) 1 (Pd-catalyzed)
Bioactivity Moderate Moderate Low

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